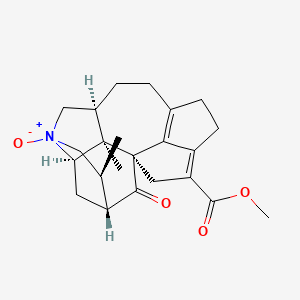
Confluentin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Confluentin is a naturally occurring compound that has been identified in various species of fungi, particularly in the polypore Albatrellus flettii . It is known for its antimicrobial properties and has shown potential in inhibiting the growth of certain human tumor cell lines . The compound has a molecular formula of C22H30O2 and a molecular weight of 326.47 g/mol .
作用机制
- This compound induces apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase in SW480 human colon cancer cells .
- IMP1 regulates KRAS mRNA expression, and this compound disrupts this interaction by binding to the KH1&2 di-domains of IMP1 .
- The downstream effects involve down-regulation of KRAS expression , which impacts cell growth, proliferation, and survival .
- Unfortunately, specific ADME (absorption, distribution, metabolism, and excretion) properties of this compound are not well-documented in the available literature .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
Confluentin plays a crucial role in biochemical reactions, particularly in its interaction with the oncogenic insulin-like growth factor 2 mRNA-binding protein 1 (IMP1). This compound inhibits the physical interaction between KRAS RNA and IMP1, which is essential for the oncogenic function of IMP1 . This inhibition occurs through binding to the KH1 and KH2 di-domains of IMP1, preventing the KRAS RNA from binding to IMP1 .
Cellular Effects
This compound has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in SW480 human colon cancer cells . It down-regulates KRAS expression, which is crucial for the proliferation of cancer cells . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the interaction between KRAS RNA and IMP1 .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit the interaction between KRAS RNA and IMP1 by binding to the KH1 and KH2 di-domains of IMP1 . This inhibition prevents the KRAS RNA from binding to IMP1, thereby down-regulating KRAS expression and inducing apoptosis in cancer cells . This compound does not bind directly to KRAS RNA, distinguishing its mechanism from other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound remains stable and retains its bioactivity over extended periods, making it a reliable compound for long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the interaction between KRAS RNA and IMP1 without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the expression of oncogenes such as KRAS. It interacts with enzymes and cofactors that modulate the metabolic flux and metabolite levels within cells . The inhibition of IMP1-KRAS RNA interaction by this compound affects the downstream metabolic pathways, leading to reduced cancer cell proliferation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation within cells are influenced by its interactions with these transporters, which facilitate its movement to target sites where it exerts its bioactivity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with IMP1 and KRAS RNA . This localization is crucial for its activity, as it needs to be in proximity to its target biomolecules to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Confluentin can be synthesized through bioassay-guided fractionation, mass spectrometry, and nuclear magnetic resonance techniques . The compound is typically isolated from the ethanol extracts of the fruiting bodies of Albatrellus flettii .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, such as the aforementioned fungi .
化学反应分析
Types of Reactions: Confluentin undergoes various chemical reactions, including oxidation and reduction. It has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in human colon cancer cells .
Common Reagents and Conditions: The compound is often studied in the presence of reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 for in vivo formulations .
Major Products Formed: The primary products formed from the reactions involving this compound are related to its ability to inhibit the interaction between KRAS RNA and insulin-like growth factor 2 mRNA-binding protein 1 (IMP1) .
科学研究应用
Confluentin has a wide range of scientific research applications:
相似化合物的比较
Grifolin: Another compound isolated from Albatrellus flettii, known for its anti-cell viability properties.
Neogrifolin: Similar to confluentin, neogrifolin also exhibits anticancer properties and is isolated from the same fungal source.
Uniqueness: this compound is unique in its specific inhibition of the IMP1-KRAS RNA interaction, a mechanism not commonly observed in other similar compounds . This unique mechanism makes it a promising candidate for further research in cancer treatment.
属性
CAS 编号 |
585534-03-8 |
|---|---|
分子式 |
C22H30O2 |
外观 |
Oil |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



